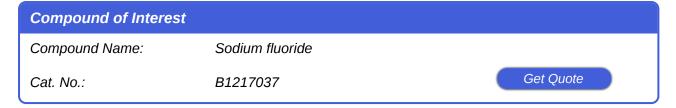


comparative study of sodium fluoride effects on different cell lines

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A Comparative Analysis of Sodium Fluoride's Cellular Impact

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Sodium Fluoride**'s Effects on Various Cell Lines with Supporting Experimental Data.

Sodium fluoride (NaF), a compound widely utilized in dental products and water fluoridation for its anti-caries properties, exhibits a complex and concentration-dependent range of effects on different cell types.[1][2] Understanding its cellular and molecular mechanisms is crucial for assessing its therapeutic potential and toxicological risks. This guide provides a comparative overview of NaF's impact on several cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways.

Cytotoxicity: A Differential Response Across Cell Lines

The cytotoxic effects of **sodium fluoride** vary significantly among different cell lines, indicating a cell-type-specific sensitivity to the compound.

Table 1: Comparative Cytotoxicity of Sodium Fluoride (NaF) on Various Cell Lines



Cell Line	Cell Type	NaF Concentrati on	Exposure Time	Effect	Reference
mESCs	Mouse Embryonic Stem Cells	> 1 mM	24 h	Reduced viability	[1]
V79	Chinese Hamster Lung Fibroblasts	10-150 μg/mL	24 h	10-75% cytotoxicity	[3]
EUE	Human Embryonic Epithelium	200-600 μg/mL	24 h	Cytotoxic	[3]
BEAS-2B	Human Lung Epithelial Cells	0.25-4.0 mmol/L	24 h / 48 h	IC50 of 1.9 mM (24h) and 0.9 mM (48h)	[4]
НаСаТ	Human Keratinocytes	0.05% - 0.5%	Not Specified	Concentratio n-dependent decrease in proliferation	[5]
SAOS-2	Human Osteosarcom a Cells	0.05% - 0.5%	Not Specified	Increased proliferation at high concentration s	[5]
NRK-52E	Rat Kidney Epithelial Cells	2250 μM / 4250 μM	24 h	IC25 and IC50 concentration s determined	[6]
HeLa	Human Cervical Cancer Cells	0.95 mM	Not Specified	Nearly complete growth arrest	[7][8]



Conjunctiva 1-5C-4	Human Conjunctiva Cells	1.90 mM	Not Specified	Nearly complete growth arrest	[7][8]
BV-2	Mouse Microglia Cells	50, 100, 120 mg/L	24, 48, 72 h	Significant decrease in cell viability	[9]

Apoptosis: Unraveling the Mechanisms of Programmed Cell Death

Sodium fluoride is a known inducer of apoptosis in numerous cell lines, primarily through pathways involving oxidative stress, mitochondrial dysfunction, and the activation of caspases.

Table 2: Apoptotic Effects of Sodium Fluoride (NaF) on Various Cell Lines

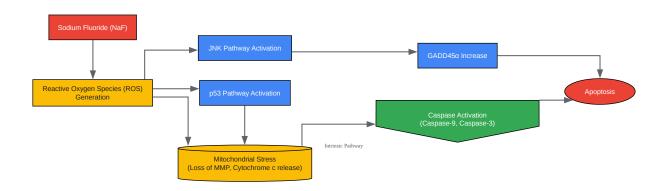


Cell Line	Key Apoptotic Events	NaF Concentration	Reference
mESCs	Increased sub-G1 population, Annexin V/PI staining, DNA fragmentation, loss of mitochondrial membrane potential.	> 1 mM	[1]
BEAS-2B	Increased apoptosis rates (4.8% to 37.7%), morphological changes, increased Bax, caspase-3, caspase-9, p53, and cytoplasmic CytC expression; decreased Bcl-2 and mitochondrial CytC.	0.25-4.0 mmol/L	[4]
HaCaT	Apoptosis-related morphological changes.	Low concentrations	[5]
NRK-52E	Induction of apoptotic, autophagic, and necrotic pathways at 24h.	Not Specified	[10]
Rat Oral Mucosal Cells & Hepatocytes	Increased apoptotic rate.	150 mg/L in drinking water	[11][12]
HL-60, HEL, TF-1, K562	Induction of apoptosis.	0.24 and 1.19 mM	[13][14]
L929 & HGF	NaF varnish induced apoptosis in both cell lines.	5%	[15]



Signaling Pathways in NaF-Induced Apoptosis

Sodium fluoride triggers a cascade of signaling events that converge on the execution of apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream pathways.



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Caption: NaF-induced apoptotic signaling cascade.

Oxidative Stress: A Common Denominator

A recurring theme in the cellular response to **sodium fluoride** is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a disruption of the cellular antioxidant defense systems.[16][17]

Table 3: Oxidative Stress Markers Induced by **Sodium Fluoride** (NaF)

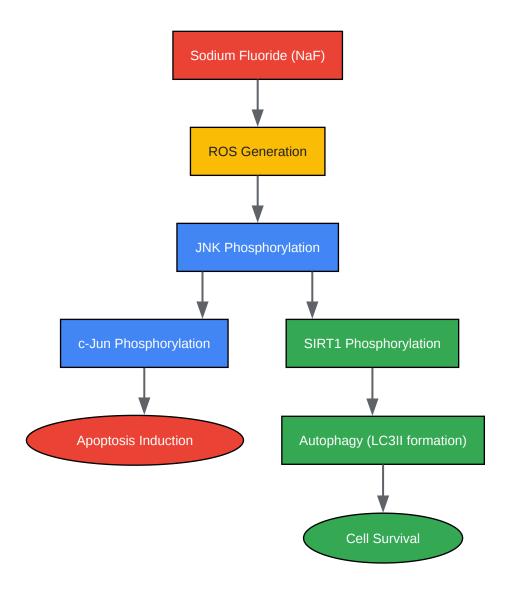


Cell Line	Oxidative Stress Marker	NaF Concentration	Effect	Reference
mESCs	Intracellular ROS accumulation	> 1 mM	Increased ROS	[1]
BEAS-2B	ROS fluorescence intensity	0.25-4.0 mmol/L	Increased ROS	[4]
Rat Oral Mucosal Cells & Hepatocytes	ROS, MDA	150 mg/L in drinking water	Increased ROS and MDA	[12]
LS8	Intracellular ROS	0-10 mM	Dose-dependent increase in ROS	[18]
A549	Oxidative damage	0.0001-0.001 and 1-5 mM	Increased oxidative damage	[19]
BV-2	ROS, O2∙–, MDA	1, 10, 50 mg/L	Increased ROS, O2·-, and MDA; decreased SOD	[9]

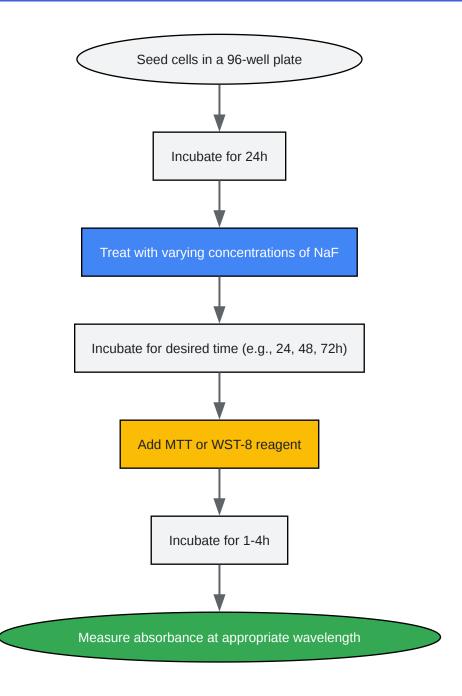
ROS-Mediated JNK Signaling Pathway

The generation of ROS by NaF can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in mediating cellular stress responses, including apoptosis and autophagy.









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